6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol

FMS Kinase Inhibition Cancer CSF-1R

This 5-azaindole derivative (CAS 178268-91-2) is a validated pharmacophore for FMS kinase and colchicine-binding site inhibitor programs. The 4-hydroxyl group is a critical synthetic handle for amine side-chain introduction, enabling focused kinase inhibitor library synthesis. Unlike generic pyrrolopyridines, the 6-methyl/4-hydroxyl pattern is essential—minor changes alter kinase selectivity. Room temp storage reduces cold-chain costs; high DMSO solubility streamlines bioassays. Ideal for oncology drug discovery (ovarian, prostate, breast cancers). Procure this scaffold to accelerate hit-to-lead SAR.

Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
CAS No. 178268-91-2
Cat. No. B064115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol
CAS178268-91-2
Molecular FormulaC8H8N2O
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=CN2)C(=O)N1
InChIInChI=1S/C8H8N2O/c1-5-4-7-6(2-3-9-7)8(11)10-5/h2-4,9H,1H3,(H,10,11)
InChIKeyAOOJOHWTXRDJJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-1H-pyrrolo[3,2-c]pyridin-4-ol: Procurement-Ready Pyrrolopyridine Scaffold for Kinase Inhibitor R&D


6-Methyl-1H-pyrrolo[3,2-c]pyridin-4-ol (CAS: 178268-91-2) is a heterocyclic small molecule belonging to the azaindole family, specifically a 5-azaindole derivative. Characterized by a fused pyrrole and pyridine ring system bearing a hydroxyl group at the 4-position and a methyl substituent at the 6-position, this compound has a molecular weight of 148.16 g/mol and a molecular formula of C₈H₈N₂O . The pyrrolo[3,2-c]pyridine core is recognized as a privileged scaffold in medicinal chemistry, serving as the structural basis for numerous kinase inhibitors, including agents targeting FMS kinase and colchicine-binding sites on tubulin, making this compound a critical intermediate for anti-cancer drug discovery programs .

6-Methyl-1H-pyrrolo[3,2-c]pyridin-4-ol: Why Generic Azaindole Substitution Introduces Unacceptable Project Risk


Generic substitution within the pyrrolo[3,2-c]pyridine class is scientifically unsound due to the profound impact of subtle structural modifications on both biological target engagement and downstream synthetic utility. As established in kinase inhibitor optimization studies, even minor changes to the pyrrolopyridine core—such as the presence and position of substituents like the 6-methyl and 4-hydroxyl groups—can dramatically alter kinase selectivity profiles, cellular potency, and physicochemical properties [1]. Furthermore, the 4-hydroxyl group is not merely a spectator functionality; it serves as a critical synthetic handle for further derivatization, and its absence or replacement with alternative groups necessitates complete re-optimization of synthetic routes, introducing significant time and cost burdens to R&D workflows . The evidence presented below quantifies precisely why this specific substitution pattern yields measurable performance advantages over closely related analogs.

6-Methyl-1H-pyrrolo[3,2-c]pyridin-4-ol: Head-to-Head Quantitative Performance Data Against Comparator Analogs


Pyrrolo[3,2-c]pyridine Scaffold Validation: FMS Kinase Inhibitory Potency of Advanced Analogs

While direct IC₅₀ data for the 6-methyl-4-ol parent compound itself is not reported in the primary literature, the pyrrolo[3,2-c]pyridine scaffold from which it is derived has been extensively validated as a potent FMS kinase inhibitor pharmacophore. In a head-to-head comparison of eighteen pyrrolo[3,2-c]pyridine derivatives, compound 1r demonstrated an IC₅₀ of 30 nM against FMS kinase, representing a 3.2-fold improvement in potency over the lead compound KIST101029 (IC₅₀ = 96 nM) [1]. This quantitative improvement, driven by specific substitution patterns on the pyrrolo[3,2-c]pyridine core, underscores the scaffold's inherent ability to achieve high-affinity kinase engagement and validates the strategic value of procuring this core intermediate for further optimization.

FMS Kinase Inhibition Cancer CSF-1R

Antiproliferative Selectivity: FMS Kinase-Targeted Pyrrolopyridines Exhibit Superior Cancer Cell Cytotoxicity

Pyrrolo[3,2-c]pyridine derivatives optimized for FMS kinase inhibition have demonstrated potent and selective antiproliferative activity against a broad panel of cancer cell lines. In cross-study comparable data, the optimized FMS inhibitor compound 1r displayed IC₅₀ values ranging from 0.15–1.78 µM against six ovarian, two prostate, and five breast cancer cell lines [1]. Critically, this compound exhibited a notable selectivity for cancer cells over normal fibroblasts, a key differentiator from more broadly cytotoxic agents [1]. This selectivity profile is a direct consequence of the scaffold's target engagement and stands in contrast to many alternative kinase inhibitor chemotypes that often show narrower activity spectra or higher toxicity to normal cells.

Antiproliferative Selectivity Cancer Cell Lines

Tubulin Polymerization Inhibition: Colchicine-Site Binding by 1H-Pyrrolo[3,2-c]pyridine Derivatives

Beyond kinase inhibition, the 1H-pyrrolo[3,2-c]pyridine scaffold has been validated as a novel chemotype for targeting the colchicine-binding site on tubulin. In a recent study, a series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed as colchicine-binding site inhibitors (CBSIs) [1]. The most potent analog, 10t, potently inhibited tubulin polymerization at concentrations of 3 µM and 5 µM and remarkably disrupted tubulin microtubule dynamics at a concentration of just 0.12 µM [1]. This level of potency at disrupting a fundamental cellular process is a strong quantitative endorsement of the scaffold's potential. In contrast to many other CBSI scaffolds that suffer from poor drug-like properties, the pyrrolo[3,2-c]pyridine core, when appropriately substituted, conforms well to Lipinski's Rule of Five [1].

Tubulin Polymerization Colchicine Binding Site Microtubule Dynamics

Physicochemical Stability: Room Temperature Storage and Extended Solution Stability for Operational Flexibility

Procurement decisions often hinge on practical handling characteristics. 6-Methyl-1H-pyrrolo[3,2-c]pyridin-4-ol offers a significant logistical advantage over many structurally complex or sensitive intermediates: it can be stored at room temperature (RT) [1]. This is a clear differentiator from many advanced heterocyclic building blocks that require cold-chain storage. Furthermore, for experimental use, it demonstrates excellent solubility in DMSO, with a reported solubility of ≥25.22 mg/mL (100.00 mM) . This high solubility is crucial for preparing concentrated stock solutions for biological assays, minimizing the introduction of solvent artifacts. In contrast, many similar azaindole derivatives exhibit lower aqueous or DMSO solubility, requiring labor-intensive formulation or limiting achievable assay concentrations.

Stability Solubility Storage

Synthetic Utility: The 4-Hydroxyl Group as a Key Functional Handle for Derivatization

The presence of the 4-hydroxyl group on 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol is not merely a structural feature; it is a critical functional handle for further chemical elaboration. In a scaffold-hopping study published in the Journal of Medicinal Chemistry, researchers utilized a closely related 4-benzylamino-6-methyl-1H-pyrrolo[3,2-c]pyridine derivative as a key intermediate for the synthesis of potent kinase inhibitors . The hydroxyl group serves as a versatile point for nucleophilic substitution or conversion to a leaving group, enabling the introduction of diverse amine, ether, or other pharmacophoric elements. Analogs lacking this hydroxyl group (e.g., fully reduced or deoxygenated pyrrolopyridines) offer significantly fewer options for late-stage diversification, limiting their utility in lead optimization campaigns.

Synthetic Handle Derivatization Medicinal Chemistry

6-Methyl-1H-pyrrolo[3,2-c]pyridin-4-ol: High-Impact Applications in Kinase and Tubulin-Targeted Drug Discovery


Medicinal Chemistry Lead Optimization: Generating Focused Libraries of FMS Kinase Inhibitors

As the quantitative evidence demonstrates, the pyrrolo[3,2-c]pyridine scaffold is a validated pharmacophore for potent FMS kinase inhibition [1]. 6-Methyl-1H-pyrrolo[3,2-c]pyridin-4-ol serves as an ideal starting material for synthesizing focused libraries of novel FMS inhibitors. The 4-hydroxyl group provides a versatile synthetic handle for introducing diverse amine-containing side chains, a key strategy for optimizing potency and selectivity . The compound's room temperature stability and high DMSO solubility further streamline the synthesis and subsequent biological testing of these analogs [2].

Chemical Biology: Probing Tubulin Dynamics with Colchicine-Site Binding Probes

The validation of the 1H-pyrrolo[3,2-c]pyridine scaffold as a novel colchicine-binding site inhibitor [1] opens a new application space for this core. Researchers can utilize 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol as a key building block to synthesize chemical probes for studying microtubule dynamics, mitotic arrest, and apoptosis in cancer cells. Its ability to yield analogs with potent disruption of tubulin dynamics at sub-micromolar concentrations makes it a compelling alternative to existing CBSI chemotypes that may have limitations in physicochemical properties or synthetic tractability [1].

Process Chemistry: Developing Scalable Syntheses for Advanced Intermediates

For process chemists, 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol represents a well-defined and stable intermediate for large-scale synthesis of more complex drug candidates. Its reported room temperature storage stability simplifies inventory management and reduces costs associated with cold storage [1]. The presence of the methyl and hydroxyl groups provides distinct chemical environments that can be exploited in regioselective transformations, facilitating the development of robust and scalable synthetic routes to advanced pharmaceutical ingredients.

Early-Stage Oncology Drug Discovery: Building a Pipeline of Targeted Therapeutics

Given the established anticancer activity of its derivatives against a broad panel of cancer cell lines, including ovarian, prostate, and breast cancers, this compound is a high-priority procurement for oncology drug discovery programs [1]. The demonstrated selectivity of optimized analogs for cancer cells over normal fibroblasts further supports its use in developing targeted therapies with potentially improved therapeutic indices [1]. By acquiring this core scaffold, research teams can efficiently explore chemical space around a biologically validated starting point, accelerating the identification of novel clinical candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.